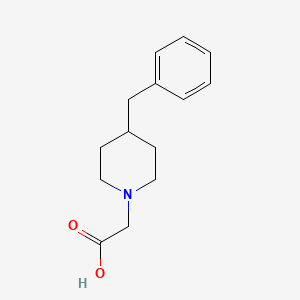
(R)-Ambrisentan
Descripción general
Descripción
Ambrisentan is a medication that functions as an endothelin receptor antagonist (ERA), specifically targeting the endothelin type A receptor (ETAR). It has been approved for the treatment of pulmonary arterial hypertension (PAH), a condition characterized by high blood pressure in the arteries of the lungs. Endothelin (ET) is a potent vasoconstrictor that contributes to the pathophysiology of PAH by promoting vasoconstriction and proliferation of vascular smooth muscle cells. Ambrisentan's selective inhibition of the ETA receptor helps to mitigate these effects, leading to an improvement in functional capacity and pulmonary hemodynamics in patients with PAH .
Synthesis Analysis
The synthesis of ambrisentan is not explicitly detailed in the provided papers. However, the analysis of its enantiomers, which are the different chiral forms of the molecule, is crucial for ensuring the purity and efficacy of the drug. A rapid and sensitive high-performance liquid chromatography (HPLC) method has been developed to separate and quantify the enantiomers of ambrisentan, which is essential for the production of enantiopure active pharmaceutical ingredients .
Molecular Structure Analysis
The molecular structure of ambrisentan allows it to selectively bind to the ETA receptor. While the papers provided do not delve into the molecular structure analysis, the selective action of ambrisentan suggests a structure that is complementary to the ETA receptor, enabling it to effectively block the receptor's interaction with endothelin .
Chemical Reactions Analysis
Ambrisentan's stability and reactivity under various conditions have been studied to ensure its safety and efficacy. The drug has been subjected to stress conditions such as hydrolysis, oxidation, photolysis, and thermal degradation. These studies are crucial for understanding the chemical reactions that ambrisentan may undergo and for developing a stability-indicating method to monitor these changes. Significant degradation was observed under hydrolytic stress, highlighting the importance of proper storage and handling of the drug .
Physical and Chemical Properties Analysis
The physical and chemical properties of ambrisentan have been characterized using various analytical methods. A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the determination of ambrisentan and its degradation products. This method provides insights into the drug's stability profile and is essential for quality control during the manufacturing process. The analytical performance of the method has been validated, confirming its reliability for the determination of ambrisentan in pharmaceutical dosage forms .
Aplicaciones Científicas De Investigación
Commercial Impact in Drug Development
Ambrisentan, used as an example, illustrates the significant commercial impact of incorporating real-world evidence (RWE) in clinical trials. The incorporation of RWE in the drug development process, specifically at phases II to IV, can expedite medication adoption and market launch. In the case of ambrisentan, this approach potentially reduced the time to launch by 2.5-3.0 years, which benefitted approximately 9% of patients in terms of survival. The study highlights the importance of generating RWE for regulatory approval, emphasizing its potential to enhance overall survival rates and financial returns (Jandhyala, 2023).
Analytical Methods and Stability Studies
The stability and quality control of ambrisentan tablets were explored using an ultra-performance liquid chromatography-photodiode array (UPLC-PDA) method. This method demonstrated specificity, linearity, accuracy, and precision, and identified a main degradation product via UPLC-MS/MS. Such analytical methods are crucial for maintaining drug quality and ensuring effective treatment (Ortigara, Steppe, & Garcia, 2019).
Solubility and Bioavailability Enhancement
Research on improving the solubility and bioavailability of ambrisentan, a key challenge due to its poor water solubility, was conducted. A study utilized Daucus carota extract as a natural carrier in a solid dispersion technique, demonstrating enhanced solubility and oral bioavailability. This approach is significant for the formulation of more effective dosage forms of ambrisentan (Deshmane et al., 2018).
Pharmacokinetics and Microbial Transformation
The pharmacokinetics of ambrisentan, including its total and unbound concentrations in human plasma, were investigated. The study developed an assay for quantification using ultra-performance liquid chromatography coupled to mass spectrometry, contributing to our understanding of its pharmacokinetics and plasma protein binding properties (García-Martínez et al., 2018). Additionally, the microbial transformation of ambrisentan to its glycosides by Cunninghamella elegans was studied, offering insights into alternative metabolic pathways and green chemistry applications (Sponchiado et al., 2019).
Novel Drug Delivery Systems
Innovative drug delivery systems for ambrisentan were explored to address its limited oral administration due to poor solubility. A study on lipid-core nanocapsules as a delivery system demonstrated significant improvement in pulmonary arterial hypertension treatment efficacy, highlighting the potential of nanotechnology in drug delivery (Zancan et al., 2021).
Anti-Tumor Effects
The potential anti-tumor effects of ambrisentan were investigated, revealing its ability to inhibit cancer cell migration, invasion, and metastasis. This suggests a new therapeutic application for ambrisentan beyond its current use in treating pulmonary arterial hypertension (Kappes et al., 2020).
Enhanced Pharmaceutical Forms
Efforts to enhance the pharmaceutical properties of ambrisentan included the development of a cocrystal with syringic acid using mechanochemistry. This novel solid form showed improved aqueous solubility, dissolution rate, and in vivo pharmacokinetics, demonstrating the value of cocrystallization in drug formulation (Haneef & Chadha, 2020).
Direcciones Futuras
: The Comprehensive R Archive Network (CRAN) : SARTools: A DESeq2- and EdgeR-Based R Pipeline for Comprehensive … - PLOS : QCA with R: A Comprehensive Resource | SpringerLink : RnBeads 2.0: comprehensive analysis of DNA methylation data : Download R-4.3.3 for Windows - The Comprehensive R Archive Network
Propiedades
IUPAC Name |
(2R)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJTZYPIHDYQMC-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)O[C@@H](C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Ambrisentan | |
CAS RN |
1007358-76-0 | |
| Record name | Ambrisentan, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1007358760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMBRISENTAN, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1BX7HE63A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



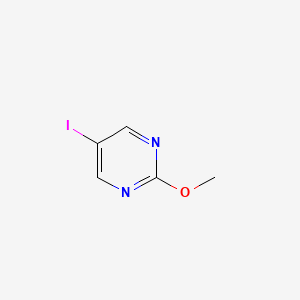
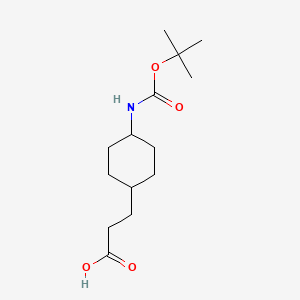
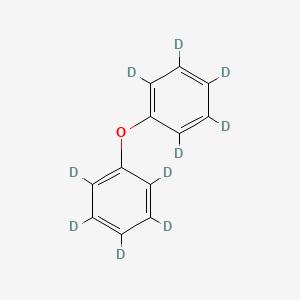
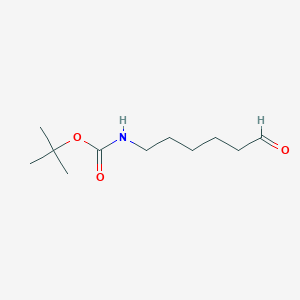
![7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1277576.png)
![3-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1277586.png)
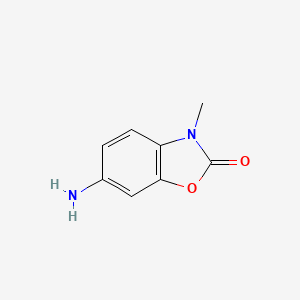
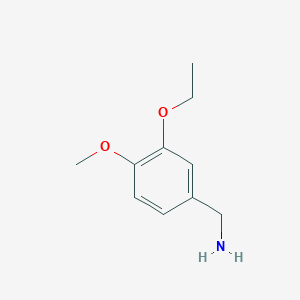
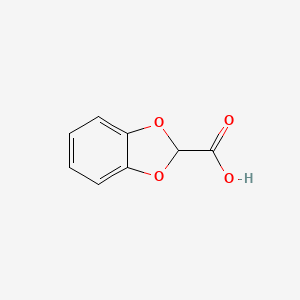
![2-(3-Bromopropyl)-1H-benzo[d]imidazole](/img/structure/B1277602.png)
![[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol](/img/structure/B1277604.png)
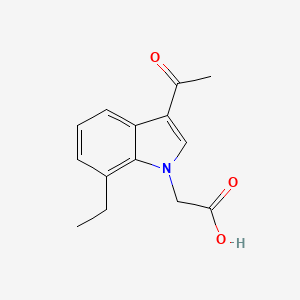
![2-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1277607.png)
